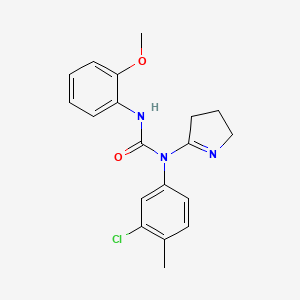

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea

Description

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a 3-chloro-4-methylphenyl group, a 3,4-dihydro-2H-pyrrol-5-yl moiety, and a 2-methoxyphenyl substituent. Its molecular formula is C21H30N2O4, with a molecular weight of 374.48 g/mol .

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-13-9-10-14(12-15(13)20)23(18-8-5-11-21-18)19(24)22-16-6-3-4-7-17(16)25-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOPALSAGGNWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea, a compound with the CAS number 905797-36-6, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18ClN3O

- Molecular Weight : 327.81 g/mol

- Structure : The compound features a urea linkage with substituted aromatic rings, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. Preliminary studies suggest it may exert effects through:

- Inhibition of Kinases : Similar compounds have shown inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

- Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cell lines by activating intrinsic pathways involving mitochondrial dysfunction.

Antitumor Activity

Research indicates that derivatives of urea compounds often exhibit significant antitumor effects. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 0.46 |

| Compound B | MCF-7 (Breast) | 0.30 |

| Compound C | HCT116 (Colon) | 0.07 |

These values suggest that the compound may be effective in inhibiting tumor growth through similar mechanisms.

Anti-inflammatory Effects

Compounds with structural similarities have been reported to modulate inflammatory pathways, particularly through the inhibition of MAPK and Akt signaling pathways. This modulation can reduce neutrophilic inflammation, making it a candidate for treating inflammatory diseases.

Case Studies

- Anticancer Screening : In a study published by Xia et al., derivatives similar to 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea were screened against A549 and MCF-7 cell lines. The results indicated significant apoptosis induction and growth inhibition at concentrations comparable to established chemotherapeutics .

- Inhibition Studies : Another research highlighted the compound's potential as a CDK inhibitor, with derivatives showing IC50 values as low as 0.01 µM against MCF7 cells, indicating potent anticancer properties .

Comparison with Similar Compounds

Core Scaffolds

- Target Compound : Contains a urea backbone bridging a 3-chloro-4-methylphenyl group and a 3,4-dihydro-2H-pyrrol-5-yl ring. The pyrrolidine ring is partially unsaturated, conferring moderate rigidity .

- HBK Series (HBK14–HBK19): Piperazine-based hydrochlorides with phenoxy-ethoxyethyl or phenoxy-propyl side chains and 2-methoxyphenyl termini. These lack urea linkages but share aromatic methoxy and chloro/methyl substituents (e.g., HBK15: 2-chloro-6-methylphenoxy) .

- Patent Urea Derivatives (EP 4 121 415 B1) : Include compounds like 1-(3-chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea , which share the urea core and halogenated aryl groups but differ in substituent positions (e.g., hydroxymethyl vs. methyl groups) .

- Fluorophenyl-Pyrrolidinyl Urea (2024) : Features a urea bridge between a fluorophenyl-pyrrolidinyl group and a pyrimidinyl-pyrazole moiety. The pyrrolidine here is fully substituted and stereochemically defined (3S,4R), unlike the partially unsaturated pyrrol-5-yl in the target compound .

Substituent Analysis

Key Observations :

- The 3,4-dihydro-2H-pyrrol-5-yl group offers less conformational flexibility than the piperazine in HBK compounds, which may affect receptor-binding kinetics .

Physicochemical Properties

- Lipophilicity : The target compound’s chloro-methylphenyl group likely increases logP compared to HBK derivatives with polar piperazine-HCl salts .

- Solubility: Patent compounds with hydroxymethyl groups (e.g., 2-hydroxymethylphenyl) may exhibit higher aqueous solubility than the target’s non-polar substituents .

- Stereochemical Complexity: The 2024 pyrrolidinyl urea has defined stereochemistry (3S,4R), which could improve target selectivity compared to the non-chiral target compound .

Hypothesized Pharmacological Profiles

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

- HBK Series: Piperazine-based structures suggest CNS activity (e.g., serotonin or dopamine receptor modulation) due to similarities with known psychotropic agents .

- Patent Ureas : Hydroxymethyl substituents may enhance metabolic stability or facilitate prodrug formation, as seen in kinase inhibitors .

- Target Compound : The combination of urea and chloro-methylphenyl groups may target enzymes like carbonic anhydrases or receptors requiring aromatic stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.